molecular formula C10H19ClN2O2 B13136283 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hcl

3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hcl

Cat. No.: B13136283
M. Wt: 234.72 g/mol
InChI Key: KIPNIEHTPRABFX-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is a compound that combines the structural features of piperidine and oxazolidinone Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazolidinone is a five-membered ring with both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride typically involves the reaction of piperidine derivatives with oxazolidinone precursors. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functionalization reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield piperidine derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include substituted piperidines, oxazolidinones, and other heterocyclic compounds. These products are often of interest for their potential biological activities and applications in drug development .

Mechanism of Action

The mechanism of action of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The piperidine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is unique due to its combined structural features of piperidine and oxazolidinone, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

3-(2-piperidin-4-ylethyl)-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c13-10-12(7-8-14-10)6-3-9-1-4-11-5-2-9;/h9,11H,1-8H2;1H

InChI Key

KIPNIEHTPRABFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCN2CCOC2=O.Cl

Origin of Product

United States

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